molecular formula C21H27N3OS B2633167 2-cyclohexyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 450344-56-6

2-cyclohexyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No. B2633167
CAS RN: 450344-56-6
M. Wt: 369.53
InChI Key: LYKBDGBHSUBBBY-UHFFFAOYSA-N
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Description

The compound “2-cyclohexyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide” is a complex organic molecule. It contains a cyclohexyl group, a dimethylphenyl group, and a thienopyrazole group attached to an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups and the bonds between them. The thienopyrazole ring, for example, would likely contribute to the compound’s aromaticity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present in its structure. For instance, the acetamide group might undergo hydrolysis, and the thienopyrazole ring might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the polar acetamide group, and its stability might be influenced by the aromatic thienopyrazole ring .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it might be studied further as a potential drug .

properties

IUPAC Name

2-cyclohexyl-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3OS/c1-14-8-9-19(15(2)10-14)24-21(17-12-26-13-18(17)23-24)22-20(25)11-16-6-4-3-5-7-16/h8-10,16H,3-7,11-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKBDGBHSUBBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CC4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclohexyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

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